(R,S)-Ivosidenib
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Description
(R,S)-Ivosidenib is a inhibitor of Isocitrate Dehydrogenase (IDH1).
Scientific Research Applications
FDA Approval and Efficacy in Acute Myeloid Leukemia
Ivosidenib, known as Tibsovo, is a small-molecule inhibitor of isocitrate dehydrogenase (IDH)1, approved by the FDA for adults with relapsed or refractory acute myeloid leukemia (R/R AML) with a susceptible IDH1 mutation. Clinical trials demonstrated a complete remission (CR) rate of 33% in patients with IDH1-mutated R/R AML treated with ivosidenib, with a median duration of response of 8.2 months. The conversion from transfusion dependence to transfusion independence occurred in 37% of patients (Norsworthy et al., 2019).
Mechanisms of Resistance
Research indicates that primary resistance to ivosidenib in patients with IDH1-mutant R/R AML may be associated with mutations in the receptor tyrosine kinase (RTK) pathway. Additionally, various mechanisms, including RTK pathway mutations and second-site IDH1 or IDH2 mutations, contribute to acquired resistance (Choe et al., 2020).
Durable Remissions and Transfusion Independence
Ivosidenib induced durable remissions and transfusion independence in IDH1-mutant R/R AML patients, with a low frequency of grade 3 or higher treatment-related adverse events. Transfusion independence was attained in 29 of 84 patients (35%), and patients who had a response experienced fewer infections and episodes of febrile neutropenia compared to those who did not respond (Dinardo et al., 2018).
Application in Myelodysplastic Syndrome
Ivosidenib is also being evaluated for its efficacy in myelodysplastic syndrome (MDS), particularly in individuals with IDH1 mutations. The drug has shown promise in achieving complete remission in patients with relapsed or refractory MDS (Foran et al., 2019).
Efficacy in Newly Diagnosed AML
In patients with newly diagnosed acute myeloid leukemia (ND-AML) and IDH1 mutations, ivosidenib has demonstrated clinical efficacy. The drug is approved by the FDA as a single-agent treatment for relapsed/refractory AML (Stemer et al., 2021).
Global Approval and Clinical Development
Ivosidenib received its first global approval in the USA for the treatment of patients with relapsed or refractory AML with a susceptible IDH1 mutation. Its development for various cancer types, including AML, cholangiocarcinoma, glioma, myelodysplastic syndromes, and solid tumors, is ongoing (Dhillon, 2018).
Properties
Molecular Formula |
C28H22ClF3N6O3 |
---|---|
Molecular Weight |
582.96 |
Origin of Product |
United States |
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